molecular formula C11H16Cl3NO2 B560234 2,3-Dcpe hydrochloride

2,3-Dcpe hydrochloride

Cat. No.: B560234
M. Wt: 300.6 g/mol
InChI Key: GFCJFYSIPRIHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride is a chemical compound known for its ability to selectively induce apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride typically involves the reaction of 2,3-dichlorophenol with 3-chloropropylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2,4-Dichlorophenoxy)propyl]aminoethanol hydrochloride
  • 2-[3-(2,5-Dichlorophenoxy)propyl]aminoethanol hydrochloride
  • 2-[3-(2,6-Dichlorophenoxy)propyl]aminoethanol hydrochloride

Uniqueness

2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol hydrochloride is unique due to its high selectivity for inducing apoptosis in cancer cells compared to normal cells. This selectivity is attributed to its specific molecular structure, which allows it to effectively downregulate Bcl-XL protein expression .

Properties

IUPAC Name

2-[3-(2,3-dichlorophenoxy)propylamino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO2.ClH/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15;/h1,3-4,14-15H,2,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCJFYSIPRIHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.